

Independent Verification of Xelafaslatide's Neuroprotective Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
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This guide provides an objective comparison of the neuroprotective effects of **Xelafaslatide** (formerly ONL1204) with other therapeutic alternatives for geographic atrophy (GA) secondary to age-related macular degeneration (AMD). The information is intended for researchers, scientists, and drug development professionals, offering a summary of available experimental data to facilitate informed analysis.

Executive Summary

Xelafaslatide, a first-in-class Fas inhibitor, has demonstrated promising neuroprotective effects in preclinical models and early-phase clinical trials for geographic atrophy. This guide compares its mechanism and available efficacy data with those of approved complement inhibitors and the established AREDS2 antioxidant supplementation. While direct comparative trials are not yet available, this document synthesizes existing independent data to offer a preliminary assessment of their respective neuroprotective potential.

Overview of Therapeutic Agents and Mechanisms of Action

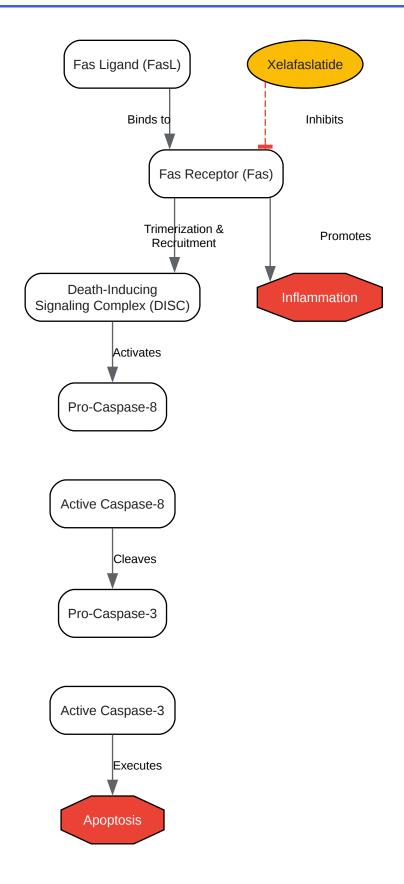
This section details the distinct mechanisms through which **Xelafaslatide** and its alternatives are proposed to confer neuroprotection in the context of geographic atrophy.



Xelafaslatide (ONL1204): Fas Inhibition

Xelafaslatide is a small molecule inhibitor of the Fas receptor, a key component of the extrinsic apoptosis pathway.[1] By blocking the binding of Fas ligand (FasL) to the Fas receptor, **Xelafaslatide** is designed to prevent the downstream activation of caspases and subsequent photoreceptor and RPE cell death.[2][3] The Fas pathway is also implicated in promoting inflammation, suggesting a dual mechanism of action for **Xelafaslatide** in both inhibiting cell death and reducing the inflammatory microenvironment characteristic of GA.[2]





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Figure 1: Xelafaslatide's Mechanism of Action.

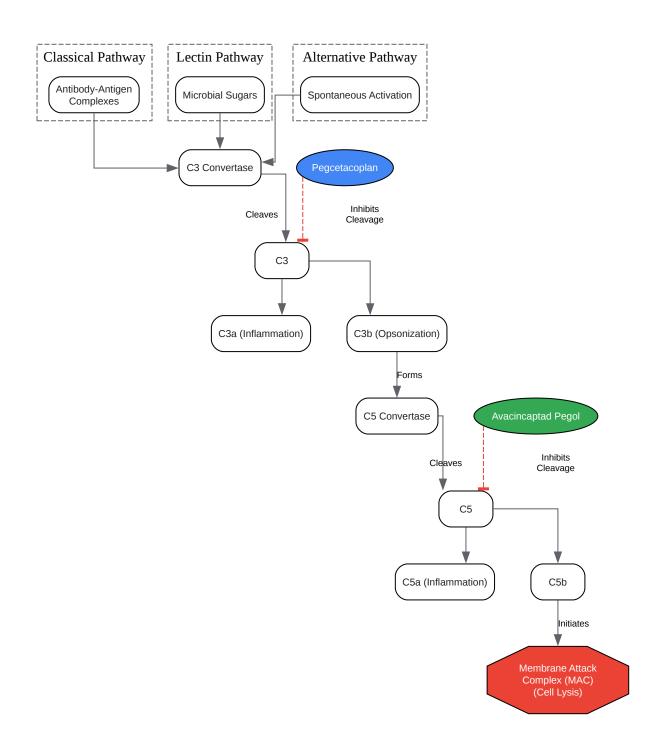




Complement Inhibitors: Pegcetacoplan and Avacincaptad Pegol

The complement system, a part of the innate immune system, has been implicated in the pathogenesis of AMD and GA.[4][5] Pegcetacoplan (Syfovre®) targets complement protein C3, a central component of all three complement pathways.[6][7] Avacincaptad pegol (Izervay™) inhibits complement C5, a downstream component.[8][9] By blocking these key proteins, these therapies aim to reduce the chronic inflammation and cell damage believed to contribute to GA progression.[10]





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Figure 2: Mechanism of Complement Inhibitors.



Antioxidants: AREDS2 Formulation

The Age-Related Eye Disease Study 2 (AREDS2) formulation is an oral supplement containing vitamins C and E, lutein, zeaxanthin, zinc, and copper.[11][12] The neuroprotective mechanism is attributed to the antioxidant properties of these components, which are thought to counteract oxidative stress, a key factor in the pathogenesis of AMD.[13]

Comparative Efficacy Data

This section summarizes the available quantitative data on the efficacy of **Xelafaslatide** and its alternatives in slowing the progression of geographic atrophy.

Xelafaslatide (ONL1204)

Study Phase	Primary Endpoint	Key Findings	Citation
Preclinical (Rabbit Sodium Iodate Model)	RPE Protection	Significant protection of the RPE observed.	[14]
Preclinical (Chronic Mouse Model)	RPE Morphology, Caspase-8 Activity, Inflammation	Preserved RPE morphology, reduced caspase-8 activity, and decreased inflammation.	[14]
Phase 1b (GA Patients)	Safety and Tolerability	Generally safe and well-tolerated. Efficacy signals observed after 6 months, with ONL1204-treated eyes slowing GA lesion growth compared to untreated eyes.	[1]

Complement Inhibitors



Agent	Clinical Trial(s)	Primary Endpoint	Key Findings	Citation
Pegcetacoplan	OAKS, DERBY, GALE	Reduction in GA Lesion Growth	Reduced GA growth rate by 39% (monthly) and 32% (every other month) over 30 months. In eyes with nonsubfoveal GA, reduction was 45% (monthly) and 33% (every other month). Preserved visual function at 36 months.	[6][15][16]
Avacincaptad Pegol	GATHER1, GATHER2	Reduction in GA Lesion Growth	Reduced the mean GA growth over 18 months by 28.1% (2 mg dose) and 30.0% (4 mg dose). At 12 months, a 56% reduction in the rate of vision loss compared to sham.	[8][17][18][19]

Antioxidants



Agent	Clinical Trial(s)	Primary Endpoint	Key Findings	Citation
AREDS2 Formulation	AREDS, AREDS2	Progression of GA	In eyes with noncentral GA, lutein/zeaxanthin supplementation significantly slowed proximity-based progression (80.1 µm/year vs. 114.4 µm/year for placebo).	[13][20][21]

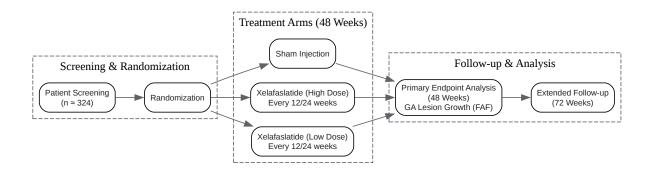
Experimental Protocols

This section provides an overview of the methodologies employed in the key clinical trials cited in this guide.

Xelafaslatide (ONL1204) - Phase 2 GALAXY Trial (Ongoing)

- Study Design: A multicenter, randomized, double-masked, sham-controlled, reference-arm study.[22][23]
- Participants: Approximately 324 patients with GA associated with AMD.[22][24]
- Intervention: Intravitreal injection of **Xelafaslatide** at two dose levels and two treatment frequencies (every 12 or 24 weeks).[23][24]
- Primary Endpoint: Rate of growth of the GA lesion area as assessed by fundus autofluorescence (FAF) at 48 weeks.[23][24]
- Secondary Endpoints: Additional timepoints will be measured out to 72 weeks.





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Figure 3: Xelafaslatide GALAXY Trial Workflow.

Pegcetacoplan - OAKS and DERBY Trials

- Study Design: Two Phase 3, multicenter, randomized, double-masked, sham-controlled studies.[15]
- Participants: Patients with GA secondary to AMD.[25]
- Intervention: Intravitreal injection of pegcetacoplan administered monthly or every other month versus sham injections.[15]
- Primary Endpoint: Change from baseline in the total area of GA lesions at 12 months as measured by fundus autofluorescence.[26]
- Extension Study (GALE): An open-label extension study to evaluate long-term efficacy and safety up to 36 months.[7][16]

Avacincaptad Pegol - GATHER1 and GATHER2 Trials

- Study Design: Two Phase 2/3 and Phase 3, international, prospective, randomized, double-masked, sham-controlled clinical trials.[9][17]
- Participants: Patients aged ≥50 years with non-center point involving GA.[19]



- Intervention: Monthly intravitreal injections of avacincaptad pegol (2 mg or 4 mg in GATHER1, 2 mg in GATHER2) or sham.[17][19]
- Primary Endpoint: Mean rate of change of GA over 12 months measured by fundus autofluorescence.[18]

AREDS2

- Study Design: A multicenter, randomized, placebo-controlled trial with a 2x2 factorial design.
 [21]
- Participants: Participants with AMD.[27]
- Intervention: Oral supplementation with lutein/zeaxanthin, docosahexaenoic acid/eicosapentaenoic acid, or a combination, versus placebo. Participants were also randomized to different AREDS formulations.[21]
- Primary Endpoint: Progression to advanced AMD.[11]

Discussion and Future Directions

The available data suggest that **Xelafaslatide** holds promise as a neuroprotective agent for geographic atrophy, operating through a distinct mechanism of Fas inhibition. Early clinical data indicate a favorable safety profile and a signal of efficacy in slowing GA lesion growth.

The approved complement inhibitors, pegcetacoplan and avacincaptad pegol, have demonstrated statistically significant reductions in GA progression in large-scale Phase 3 trials and are now part of the clinical armamentarium. The long-term benefits on visual function are still being evaluated.

The AREDS2 formulation, an oral antioxidant supplement, has shown a modest but significant effect in slowing the progression of GA, particularly toward the central macula, in a non-invasive manner.

Direct, head-to-head comparative studies are necessary to definitively establish the relative efficacy and safety of these different therapeutic approaches. The ongoing Phase 2 GALAXY trial for **Xelafaslatide** will provide crucial data on its potential as a neuroprotective therapy for



GA. Future research should also explore the potential for combination therapies that target different pathogenic pathways involved in GA.

Conclusion

Independent verification of **Xelafaslatide**'s neuroprotective effects is ongoing. The current preclinical and early clinical data are encouraging and support its further development. This guide provides a comparative framework for understanding the potential of **Xelafaslatide** in the context of other neuroprotective strategies for geographic atrophy. As more data becomes available, a clearer picture of the therapeutic landscape for this debilitating disease will emerge.

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References

- 1. ONL Therapeutics | Advancing Retinal Disease Therapies through Neuroprotection [onltherapeutics.com]
- 2. Cell Death in AMD: The Rationale for Targeting Fas PMC [pmc.ncbi.nlm.nih.gov]
- 3. reviewofophthalmology.com [reviewofophthalmology.com]
- 4. Complement Inhibition for Geographic Atrophy | Retinal Physician [retinalphysician.com]
- 5. expertperspectives.com [expertperspectives.com]
- 6. SYFOVRE® (pegcetacoplan injection) Preserved Visual Function at 36 Months in GALE Extension Study in Geographic Atrophy (GA) - Apellis Pharmaceuticals, Inc. [investors.apellis.com]
- 7. Pegcetacoplan injection preserves visual function at 36 weeks in patients with geographic atrophy | Macular Degeneration Association [macularhope.org]
- 8. modernretina.com [modernretina.com]
- 9. investors.ivericbio.com [investors.ivericbio.com]
- 10. jmcp.org [jmcp.org]

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- 11. Supplements slow disease progression during late stage of "dry" age-related macular degeneration | National Institutes of Health (NIH) [nih.gov]
- 12. mivision.com.au [mivision.com.au]
- 13. reviewofoptometry.com [reviewofoptometry.com]
- 14. In Vivo Characterization of ONL1204, a Small Peptide Inhibitor of the Fas Receptor, as a Potential Neuroprotective Therapy for Geographic Atrophy and Dry Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pegcetacoplan for Geographic Atrophy Over 30 Months: Data From OAKS, DERBY, and the GALE Long-Term Extension Study PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ophthalmologytimes.com [ophthalmologytimes.com]
- 17. aao.org [aao.org]
- 18. researchgate.net [researchgate.net]
- 19. Research Portal [scholarship.miami.edu]
- 20. Supplements Slow Geographic Atrophy Progression | Retinal Physician [retinalphysician.com]
- 21. Oral Antioxidant and Lutein/Zeaxanthin Supplements Slow Geographic Atrophy Progression to the Fovea in Age-Related Macular Degeneration PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. GALAXY Trial Launches for Xelafaslatide | Retinal Physician [retinalphysician.com]
- 23. ONL Therapeutics Announces Randomization of First Patient in Global Phase 2 GALAXY
 Trial of Xelafaslatide (ONL1204) in Patients with Geographic Atrophy (GA) Associated with
 Dry AMD BioSpace [biospace.com]
- 24. ophthalmologytimes.com [ophthalmologytimes.com]
- 25. Pegcetacoplan an Effective Treatment for Subfoveal GA | Retinal Physician [retinalphysician.com]
- 26. Informing Endpoints for Clinical Trials of Geographic Atrophy | Annual Reviews [annualreviews.org]
- 27. iovs.arvojournals.org [iovs.arvojournals.org]
- To cite this document: BenchChem. [Independent Verification of Xelafaslatide's Neuroprotective Effects: A Comparative Guide for Researchers]. BenchChem, [2025].
 [Online PDF]. Available at: [https://www.benchchem.com/product/b12707203#independent-verification-of-xelafaslatide-s-neuroprotective-effects]



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